4,4-Dimethoxy-2-methyl-2-butanol
Overview
Description
4,4-Dimethoxy-2-methyl-2-butanol is an organic compound with the molecular formula C7H16O3 and a molecular weight of 148.20 g/mol . It is also known by its systematic name, β-Hydroxyisovaleraldehyde dimethyl acetal . This compound is primarily used as an organic building block in various chemical syntheses .
Scientific Research Applications
4,4-Dimethoxy-2-methyl-2-butanol has several applications in scientific research:
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
4,4-Dimethoxy-2-methyl-2-butanol can be synthesized through several methods. One common synthetic route involves the microwave-mediated synthesis of 2,2-dimethyl-2H-chromones . Another method includes the preparation of alkyl-substituted 3′R,4′R-di-O-(-)-camphanoyl-2′,2′-dimethyldihydropyrano[2,3-f]chromone (DCP) analogs . Industrial production methods often involve the use of sodium methoxide and ethyl formate-acetone mixed solutions, followed by reactions with concentrated sulfuric acid methanol solution .
Chemical Reactions Analysis
4,4-Dimethoxy-2-methyl-2-butanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to yield alcohols.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong acids or bases. Common reagents used in these reactions include sodium methoxide, ethyl formate, and concentrated sulfuric acid.
Comparison with Similar Compounds
4,4-Dimethoxy-2-methyl-2-butanol can be compared with similar compounds such as:
4,4-Dimethoxy-2-methylbutan-2-ol: Similar in structure but with different reactivity and applications.
β-Hydroxyisovaleraldehyde dimethyl acetal: Another name for the same compound, highlighting its functional groups.
2-Butanol, 4,4-dimethoxy-2-methyl-: A closely related compound with slight variations in its chemical properties. The uniqueness of this compound lies in its specific functional groups and their reactivity, making it a valuable intermediate in various synthetic processes.
Properties
IUPAC Name |
4,4-dimethoxy-2-methylbutan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-7(2,8)5-6(9-3)10-4/h6,8H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJXZLBECCIWMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403327 | |
Record name | 4,4-dimethoxy-2-methylbutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31525-67-4 | |
Record name | 4,4-Dimethoxy-2-methyl-2-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31525-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4-dimethoxy-2-methylbutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Butanol, 4,4-dimethoxy-2-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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